反-肉桂酸-d7

概述

描述

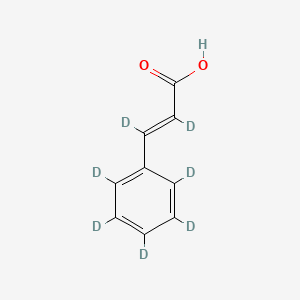

Trans-Cinnamic-d7 acid is the deuterium labeled trans-Cinnamic acid . Trans-Cinnamic acid is a natural antimicrobial, with a minimal inhibitory concentration (MIC) of 250 μg/mL against fish pathogen A. sobria, SY-AS1 .

Synthesis Analysis

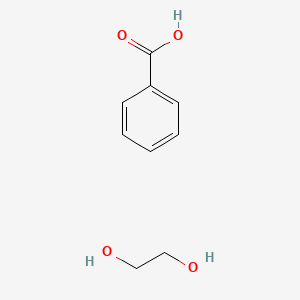

Trans-Cinnamic-d7 acid is synthesized by the Perkin reaction between Ac2O and PhCHO . It is also obtained from cinnamon bark and balsam resins such as storax . The Linear Formula of trans-Cinnamic-d7 acid is C6D5CD=CDCO2H .

Molecular Structure Analysis

The molecular weight of trans-Cinnamic-d7 acid is 155.20 . The InChI string of trans-Cinnamic-d7 acid is 1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H, (H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D .

Chemical Reactions Analysis

Trans-Cinnamic acid is used in the manufacture of flavors, dyes, and pharmaceuticals . Its major use is for the production of its methyl, ethyl, and benzyl esters . These esters are important components of perfumes . The acid is also a precursor to the sweetener aspartame .

Physical And Chemical Properties Analysis

. It has a boiling point of 300 °C (lit.) and a melting point of 132-135 °C (lit.) . The mass shift of trans-Cinnamic-d7 acid is M+7 .

科学研究应用

转化与合成

反-肉桂酸衍生物在各种化合物的合成中至关重要。Li 等人(2015 年)开发了一种使用碘将顺-肉桂酸衍生物转化为反式形式的有效方法,这对于天然产物和有机合成研究至关重要 (Li 等人,2015)。

溶解度增强和应用

Cháfer 等人(2009 年)探索了反-肉桂酸在超临界 CO2 中与乙醇的溶解度增强,这在其抗菌、抗真菌和抗氧化特性方面对于食品、化妆品和药品具有重要意义 (Cháfer 等人,2009)。

生物技术生产

Bang 等人(2018 年)专注于使用代谢工程大肠杆菌生产反-肉桂酸,突出了其在化妆品、抗菌剂、抗癌剂和调味剂中的应用 (Bang 等人,2018)。

酶学研究

Schoch 等人(2003 年)设计了一种水溶性植物细胞色素 P450,CYP73A1,它催化肉桂酸羟基化,这对高等植物中木质素单体和酚类化合物的合成至关重要 (Schoch 等人,2003)。

对植物代谢的影响

López-González 等人(2023 年)研究了反-肉桂酸对玉米根代谢的短期影响,表明其在植物的抗逆过程中发挥作用 (López-González 等人,2023)。

抗菌应用

Yılmaz 等人(2018 年)研究了反-肉桂酸的抗菌活性,重点关注其在水产养殖中安全使用以对抗鱼类病原体 (Yılmaz 等人,2018)。

环境应用

Dávila-Guzmán 等人(2019 年)合成了反-肉桂酸以去除水溶液中的铜,展示了其在处理工业废水中的潜力 (Dávila-Guzmán 等人,2019)。

抗衰老活性

Fedorova 等人(2022 年)从贝加尔头盔草中分离出反-肉桂酸以研究其抗衰老活性,突出了其在食品和化妆品行业中的潜力 (Fedorova 等人,2022)。

酶抑制和药理学

Adisakwattana 等人(2004 年)研究了反-肉桂酸衍生物对 α-葡萄糖苷酶的抑制活性,表明其在开发新酶抑制剂组中的应用 (Adisakwattana 等人,2004)。

生物催化和工业应用

Son 等人(2022 年)设计了谷氨酸棒杆菌用于将反-肉桂酸生物转化为肉桂醛,强调了其在食品和药品中的应用 (Son 等人,2022)。

安全和危害

Trans-Cinnamic-d7 acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling trans-Cinnamic-d7 acid .

Relevant Papers

A paper titled “Functional groups matter: metabolomics analysis of Escherichia coli exposed to trans-cinnamic acid and its derivatives unveils common and unique targets” discusses the metabolic alterations associated with exposure to trans-Cinnamic acid and its derivatives in Escherichia coli . Another paper titled “Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid” discusses the influence of crystallization techniques on the modification of the solid-state properties and the aqueous solubility of cinnamic acid .

属性

IUPAC Name |

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UJMUNGNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584103 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Cinnamic-d7 acid | |

CAS RN |

308796-47-6 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Cinnamic-d7 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

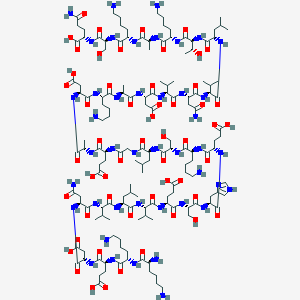

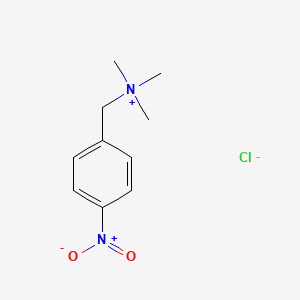

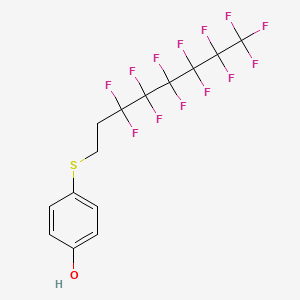

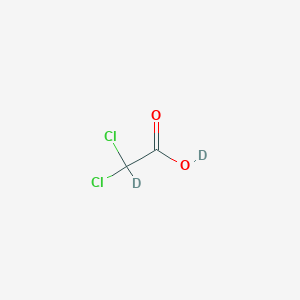

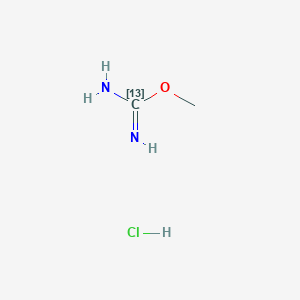

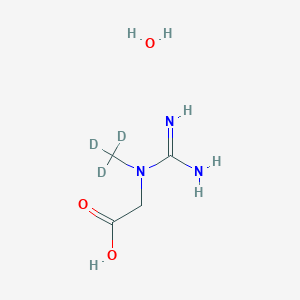

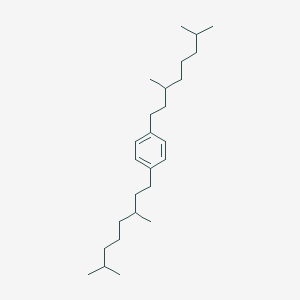

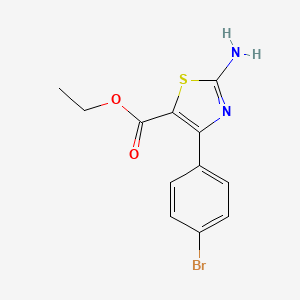

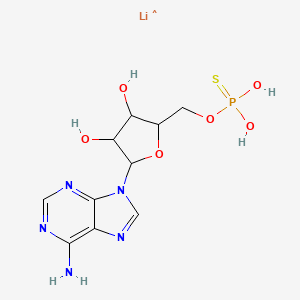

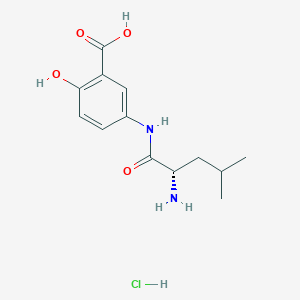

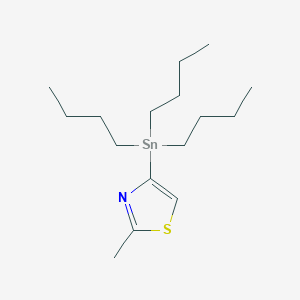

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。